molecular formula C15H17F2N5O2 B4336227 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-MORPHOLINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-MORPHOLINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4336227
M. Wt: 337.32 g/mol
InChI Key: QMXPYWIFFYVQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-MORPHOLINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its diverse biological activities

Preparation Methods

The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-MORPHOLINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions can vary, but acetic acid and trifluoroacetic acid are commonly used solvents. In acetic acid, 7-difluoromethylpyrazolo[1,5-a]pyrimidines are predominantly formed, whereas in trifluoroacetic acid, 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are more common .

Chemical Reactions Analysis

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-MORPHOLINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the difluoromethyl group, are common. Reagents such as halogens and nucleophiles are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-MORPHOLINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-MORPHOLINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atom or fluoroalkyl groups in the molecule increase its biological activity, metabolic stability, lipophilicity, and binding affinity to receptors. These interactions lead to the compound’s diverse biological effects .

Comparison with Similar Compounds

Similar compounds to 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-MORPHOLINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE include:

    Zaleplon: An anxiolytic and sedative containing the pyrazolo[1,5-a]pyrimidine ring.

    Indiplon: Another sedative with a similar structure.

    Ocinaplon: A compound with anxiolytic properties.

What sets this compound apart is its unique combination of the cyclopropyl and difluoromethyl groups, which enhance its biological activity and stability .

Properties

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-morpholin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O2/c16-13(17)12-7-11(9-1-2-9)19-14-10(8-18-22(12)14)15(23)20-21-3-5-24-6-4-21/h7-9,13H,1-6H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXPYWIFFYVQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-MORPHOLINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-MORPHOLINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-MORPHOLINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-MORPHOLINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-MORPHOLINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-MORPHOLINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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